molecular formula C10H11N3O4S2 B8690054 2-Sulfamoyl-1,3-benzothiazol-6-yl dimethylcarbamate CAS No. 93460-24-3

2-Sulfamoyl-1,3-benzothiazol-6-yl dimethylcarbamate

Cat. No. B8690054
CAS RN: 93460-24-3
M. Wt: 301.3 g/mol
InChI Key: FQLWDWHCKHGESF-UHFFFAOYSA-N
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Patent
US04472417

Procedure details

To a stirred solution of 6-hydroxy-2-benzothiazolesulfonamide (2.3 g, 0.01 mole) and 4-dimethylaminopyridine (200 mg) in pyridine (25 ml) was added dimethylcarbamoyl chloride (0.95 ml, 0.01 mmole). After stirring for 18 hours additional dimethylcarbamoyl chloride (1.5 ml) was added and stirring was continued for 18 hours. The reaction mixture was poured into ice water and excess hydrochloric acid to give 2.3 g of (2-sulfamoyl-6-benzothiazolyl) N,N-dimethylcarbamate which melts at 208°-209° C. after recrystallization from 2-propanol.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:14]=[CH:13][C:5]2[N:6]=[C:7]([S:9]([NH2:12])(=[O:11])=[O:10])[S:8][C:4]=2[CH:3]=1.[CH3:15][N:16]([CH3:20])[C:17](Cl)=[O:18].Cl>CN(C)C1C=CN=CC=1.N1C=CC=CC=1>[CH3:15][N:16]([CH3:20])[C:17](=[O:18])[O:1][C:2]1[CH:14]=[CH:13][C:5]2[N:6]=[C:7]([S:9](=[O:11])(=[O:10])[NH2:12])[S:8][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
OC1=CC2=C(N=C(S2)S(=O)(=O)N)C=C1
Name
Quantity
0.95 mL
Type
reactant
Smiles
CN(C(=O)Cl)C
Name
Quantity
200 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
25 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
CN(C(=O)Cl)C
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CN(C(OC1=CC2=C(N=C(S2)S(N)(=O)=O)C=C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: CALCULATEDPERCENTYIELD 76325.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.